molecular formula C12H21NO3S B14073463 1-Pentanamine, 4-methylbenzenesulfonate CAS No. 102520-38-7

1-Pentanamine, 4-methylbenzenesulfonate

Cat. No.: B14073463
CAS No.: 102520-38-7
M. Wt: 259.37 g/mol
InChI Key: HANNWXBUJKSILN-UHFFFAOYSA-N
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Description

1-Pentanamine, 4-methylbenzenesulfonate is an organic compound that combines the properties of 1-pentanamine and 4-methylbenzenesulfonic acid It is a derivative of pentanamine, where the amine group is bonded to a pentane chain, and the sulfonate group is derived from 4-methylbenzenesulfonic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Pentanamine, 4-methylbenzenesulfonate can be synthesized through a reaction between 1-pentanamine and 4-methylbenzenesulfonic acid. The reaction typically involves mixing equimolar amounts of 1-pentanamine and 4-methylbenzenesulfonic acid in a suitable solvent, such as ethanol or methanol. The mixture is then heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

1-Pentanamine, 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield nitroso or nitro compounds, while reduction of the sulfonate group may produce sulfinates or thiols .

Scientific Research Applications

1-Pentanamine, 4-methylbenzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-pentanamine, 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, affecting their structure and function. The sulfonate group can participate in ionic interactions, influencing the compound’s solubility and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Pentanamine, 4-methylbenzenesulfonate is unique due to the presence of both amine and sulfonate groups, which confer distinct chemical properties and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its individual components .

Properties

CAS No.

102520-38-7

Molecular Formula

C12H21NO3S

Molecular Weight

259.37 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;pentan-1-amine

InChI

InChI=1S/C7H8O3S.C5H13N/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-3-4-5-6/h2-5H,1H3,(H,8,9,10);2-6H2,1H3

InChI Key

HANNWXBUJKSILN-UHFFFAOYSA-N

Canonical SMILES

CCCCCN.CC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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